1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene
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Overview
Description
1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chloromethyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene involves its interaction with various molecular targets. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenyl groups provide stability and reactivity through resonance and conjugation effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{Chloro[biphenyl]methyl}-4-phenylbenzene
- 1-{Chloro[bis(4-methylphenyl)]methyl}-4-methylbenzene
Uniqueness
1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene is unique due to its multiple phenyl groups, which enhance its stability and reactivity. This compound’s structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial fields.
Properties
CAS No. |
64295-54-1 |
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Molecular Formula |
C37H27Cl |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
1-[chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene |
InChI |
InChI=1S/C37H27Cl/c38-37(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
InChI Key |
VCWALPPIUQCSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
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